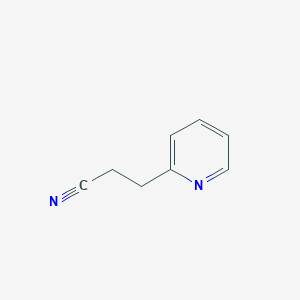

3-(Pyridin-2-yl)propanenitrile

Descripción general

Descripción

“3-(Pyridin-2-yl)propanenitrile” is a chemical compound with a molecular formula of C8H6N2O . It is also known as "3-oxo-3-(2-pyridyl)propanenitrile" .

Synthesis Analysis

The synthesis of “3-(Pyridin-2-yl)propanenitrile” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 3-(Pyridin-2-yl)quinazolin-2,4 (1H,3H)-diones via annulation of anthranilic esters with N-pyridyl ureas . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of “3-(Pyridin-2-yl)propanenitrile” has been investigated in several studies . The molecule comprises an extended polycyclic nitrogen-rich moiety, strongly rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, and a fragment having partial conformational freedom .Chemical Reactions Analysis

The chemical reactions involving “3-(Pyridin-2-yl)propanenitrile” have been reported in several studies . For example, one study reported the reactions of pentafluoro- and pentachloropyridines with pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol . Another study reported the synthesis of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Pyridin-2-yl)propanenitrile” have been investigated in several studies . The molecule exhibits excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .Aplicaciones Científicas De Investigación

Photophysical Behavior Analysis

The compound “3-(Pyridin-2-yl)propanenitrile” has been used in the study of photophysical behavior. The rich photophysical behaviour of this organic molecule, comprising excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase, is investigated by means of steady state, time resolved and ultrafast spectroscopies . This study contributes to the development of purely organic materials showing multicolor fluorescent and phosphorescent behaviour, which is a formidable challenge in view of practical applications .

Room Temperature Phosphorescence (RTP) Applications

The compound also shows Room Temperature Phosphorescence (RTP) in air, which has attracted attention in the last decade owing to the benefits they offer, including biocompatibility and low cost, compared to the widely used phosphorescent inorganic materials . Organic RTP applications in several fields such as bioimaging, anti-counterfeiting, catalysis and displays are emerging .

Synthesis of N-heterocycles

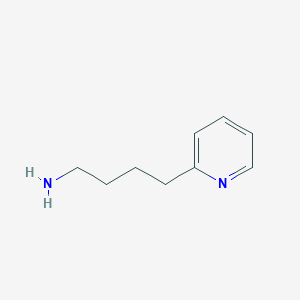

A preliminary synthetic application of the present N-(pyridin-2-yl)imidates was carried out for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .

Direcciones Futuras

The future directions for the research and application of “3-(Pyridin-2-yl)propanenitrile” could involve the development of purely organic materials showing multicolor fluorescent and phosphorescent behavior . Another potential direction could be the synthesis of novel heterocyclic compounds with potential biological activities .

Propiedades

IUPAC Name |

3-pyridin-2-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGZNYCFTYOQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20956934 | |

| Record name | 3-(Pyridin-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-2-yl)propanenitrile | |

CAS RN |

35549-47-4 | |

| Record name | 3-(Pyridin-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Magnesium, bromo[4-(trifluoromethoxy)phenyl]-](/img/structure/B1317657.png)

![1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane](/img/structure/B1317660.png)